molecular formula C18H13Cl3N2S B2518275 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 1207037-08-8

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No. B2518275
CAS RN: 1207037-08-8
M. Wt: 395.73
InChI Key: LNFFDSZVGZQKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the imidazole family and contains both allylthio and chlorophenyl groups. In

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that imidazole derivatives, similar in structure to 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole, exhibit significant antimicrobial and antifungal properties. These compounds, through their chemical modifications, have shown inhibitory activity against various pathogenic bacterial and fungal strains. Specifically, some derivatives have displayed considerable inhibitory potential against S. cerevisiae and C. albicans, surpassing standard drugs in effectiveness. The modifications leading to N-allyl-2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles have been particularly noted for their remarkable inhibitory capabilities against bacterial strains such as B. subtilis. This suggests a potential application of such imidazole derivatives in developing new antimicrobial agents (Sharma et al., 2017).

Corrosion Inhibition

Another scientific application involves the use of imidazole derivatives as corrosion inhibitors, particularly for protecting metals such as mild steel in acidic environments. Studies have shown that certain imidazole derivatives can significantly increase resistance against corrosion, behaving as mixed-type inhibitors. These inhibitors operate by adsorbing onto metal surfaces, forming a protective layer that impedes the corrosion process. Their effectiveness is often quantified through electrochemical methods and computational calculations, demonstrating high inhibition efficiency with an increase in concentration (Ouakki et al., 2019).

Antibacterial Agents

Further explorations into the analogues of 2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole have revealed its potential as novel antibacterial agents. The structure-activity relationship studies highlight the necessity of specific functional groups to exhibit antibacterial efficacy, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These studies provide foundational knowledge for the development of new antibacterial drugs that could combat resistant bacterial infections (Antolini et al., 1999).

properties

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2S/c1-2-8-24-18-22-11-17(12-6-7-15(20)16(21)9-12)23(18)14-5-3-4-13(19)10-14/h2-7,9-11H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFFDSZVGZQKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole

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